N-(2-ethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
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Description
N-(2-ethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This suggests their potential as novel antimicrobial agents (Hossan et al., 2012).
Anticancer Activity
- The synthesis of 5-deaza analogues of aminopterin and folic acid, starting from 5-cyanouracil, led to compounds with significant in vitro and in vivo anticancer activity, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Su et al., 1986).
Chemical Synthesis and Reactivity
- N-pyrimidinylacetamide derivatives were synthesized and showed diverse chemical reactivity, serving as building blocks for constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepine. This underlines the versatility of pyrimidine derivatives in synthetic organic chemistry (Farouk et al., 2021).
β-Lactam Antibiotics Synthesis
- A key intermediate for β-lactam antibiotics synthesis was efficiently produced using N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, showcasing the importance of acetamide derivatives in the development of antibiotic drugs (Cainelli et al., 1998).
Coordination Chemistry and Molecular Geometry
- The study of different spatial orientations of amide derivatives on anion coordination provided insights into molecular geometry and self-assembly processes, relevant for materials science and supramolecular chemistry (Kalita & Baruah, 2010).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-29-18-7-5-4-6-17(18)24-19(26)13-25-20(27)12-16(14-28-2)23-21(25)15-8-10-22-11-9-15/h4-12H,3,13-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCBYZMZNFWACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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